molecular formula C18H23ClN2O2 B158237 Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- CAS No. 139193-91-2

Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-

Cat. No. B158237
M. Wt: 334.8 g/mol
InChI Key: CMDQYYTVHUEWNR-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key signaling enzyme that plays a critical role in various cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to investigate the role of PI3K in various physiological and pathological conditions.

Mechanism Of Action

Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are key regulators of cell growth and survival. Inhibition of PI3K by Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- leads to a decrease in cell proliferation and survival, which is particularly relevant in cancer cells that rely on PI3K signaling for their growth and survival.

Biochemical And Physiological Effects

Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- induces apoptosis and inhibits cell proliferation, migration, and invasion. In normal cells, Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has been shown to improve insulin sensitivity, reduce inflammation, and promote autophagy.

Advantages And Limitations For Lab Experiments

Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- is a highly specific and potent inhibitor of PI3K, which makes it an excellent tool for investigating the role of PI3K in various biological processes. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways that are downstream of PI3K. In addition, the use of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- in in vivo experiments can be challenging due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research involving Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-. One area of interest is the development of more potent and specific inhibitors of PI3K that can overcome the limitations of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-. Another area of interest is the investigation of the role of PI3K in other physiological and pathological conditions, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- in combination with other drugs or therapies may also be explored as a potential treatment for cancer and other diseases.

Synthesis Methods

Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled and deprotected to yield the final product. The synthesis of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- is a challenging process that requires advanced synthetic chemistry skills and expertise.

Scientific Research Applications

Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has been extensively used in scientific research to investigate the role of PI3K in various physiological and pathological conditions. It has been used to study the mechanisms of cell growth, proliferation, and survival in cancer cells, as well as in normal cells. Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has also been used to investigate the role of PI3K in insulin signaling, glucose metabolism, and inflammation.

properties

CAS RN

139193-91-2

Product Name

Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

3-methyl-5-[(E)-2-[2-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C18H22N2O2.ClH/c1-15-14-17(22-19-15)9-8-16-6-2-3-7-18(16)21-13-12-20-10-4-5-11-20;/h2-3,6-9,14H,4-5,10-13H2,1H3;1H/b9-8+;

InChI Key

CMDQYYTVHUEWNR-HRNDJLQDSA-N

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCCC3.Cl

SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCCC3.Cl

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCCC3.Cl

synonyms

3-methyl-5-[(E)-2-[2-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]oxazole h ydrochloride

Origin of Product

United States

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